molecular formula C18H17NO5 B12944116 2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B12944116
M. Wt: 327.3 g/mol
InChI Key: OKGKMLYLDWMBSR-UHFFFAOYSA-N
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Description

2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a complex organic compound that features a furan ring, a chromene moiety, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the chromene-3-carboxylate core, which can be synthesized through a Pechmann condensation reaction involving resorcinol and ethyl acetoacetate. The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using furan-2-ylmethyl chloride. The final step involves the formation of the amino group through a reductive amination reaction with methylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pechmann condensation and nucleophilic substitution steps, as well as the use of high-pressure hydrogenation for the reductive amination.

Chemical Reactions Analysis

Types of Reactions

2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group in the chromene moiety can be reduced to form a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Hydroxychromene derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate: Unique due to the presence of both furan and chromene moieties.

    2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoethyl benzoate: Similar structure but with a benzoate group instead of a chromene moiety.

    2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoethyl 2H-pyran-3-carboxylate: Contains a pyran ring instead of a chromene ring.

Uniqueness

The uniqueness of this compound lies in its combination of a furan ring and a chromene moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

[2-[furan-2-ylmethyl(methyl)amino]-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H17NO5/c1-19(10-15-6-4-8-22-15)17(20)12-24-18(21)14-9-13-5-2-3-7-16(13)23-11-14/h2-9H,10-12H2,1H3

InChI Key

OKGKMLYLDWMBSR-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CO1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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